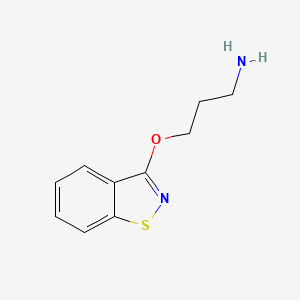
3-(1,2-Benzisothiazol-3-yloxy)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Benzisothiazol-3-yloxy)propylamine is an organic compound with the molecular formula C10H12N2OS. It is a derivative of benzisothiazole and is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)propylamine typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Benzisothiazol-3-yloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzisothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1,2-Benzisothiazol-3-yloxy)propylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)propylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Propanamine, 3-(1,2-benzisothiazol-3-yloxy)
- 3-(1,2-Benzisothiazol-3-yloxy)-1-propanamine
- Benzisothiazolinone
Uniqueness
3-(1,2-Benzisothiazol-3-yloxy)propylamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94087-33-9 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(1,2-benzothiazol-3-yloxy)propan-1-amine |
InChI |
InChI=1S/C10H12N2OS/c11-6-3-7-13-10-8-4-1-2-5-9(8)14-12-10/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
KZXQYJVAEAGIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


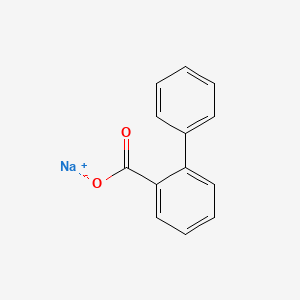

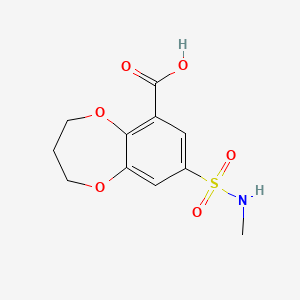
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

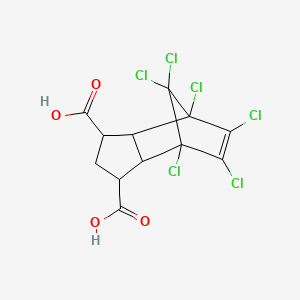
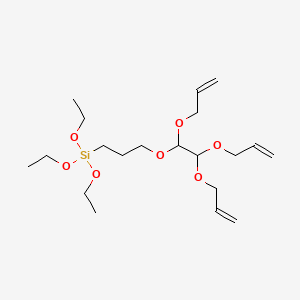
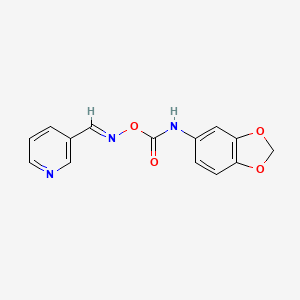
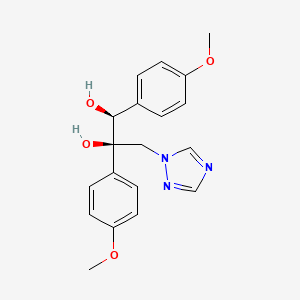


![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

